N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
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Overview
Description
Scientific Research Applications
Antibacterial and Antimicrobial Properties
N-(5-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide and its derivatives exhibit significant antibacterial and antimicrobial properties. For instance, compounds containing 1,3,4-thiadiazole showed promising in vitro antibacterial activity, with some compounds demonstrating strong activity against specific strains like S. epidermidis (Kidwai et al., 2000) (Gür et al., 2020). Additionally, compounds with similar structures were tested for antimicrobial activities with some showing efficacy (El-Essawy & El‐Sayed, 2013).
Photophysical and Optical Properties
Derivatives of this compound have been studied for their photophysical and optical properties. For example, certain dihydroquinazolinone derivatives show significant changes in photophysical properties depending on solvent polarity, demonstrating their potential in optical applications (Pannipara et al., 2017).
Antiproliferative Properties
Compounds derived from the 1,3,4-thiadiazole core, such as this compound, have shown promising antiproliferative properties. These compounds exhibited cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).
Application in Sensing Technology
Some derivatives of this compound have been used in the development of chemosensors. For instance, naphthalimide derivatives containing thiadiazole were synthesized and used as reversible colorimetric and fluorescent chemosensors for ion detection, highlighting their application in analytical chemistry (Zhang et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c29-21(28-13-5-9-17-7-3-4-10-20(17)28)15-31-24-27-26-23(32-24)25-22(30)19-12-11-16-6-1-2-8-18(16)14-19/h1-4,6-8,10-12,14H,5,9,13,15H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXXAYHBVSURPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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